molecular formula C19H22N2O B7759651 Epicinchonine, analytical standard

Epicinchonine, analytical standard

Cat. No.: B7759651
M. Wt: 294.4 g/mol
InChI Key: KMPWYEUPVWOPIM-NAHPKXJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epicinchonine, also known as (9R)-Cinchonan-9-ol or 9-epi-Cinchonine, is a stereoisomer of cinchonine. It is an analytical standard used in various scientific research applications. The compound has a molecular formula of C19H22N2O and a molecular weight of 294.39 g/mol . Epicinchonine is known for its role in asymmetric synthesis and as a chiral ligand in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epicinchonine can be synthesized through several synthetic routes. One common method involves the modification of cinchonine. The process typically includes the reduction of cinchonine to obtain the desired stereoisomer, epicinchonine. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of epicinchonine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the compound in its pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Epicinchonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Epicinchonine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of epicinchonine involves its interaction with various molecular targets and pathways. As a chiral ligand, it can form complexes with metal ions, facilitating asymmetric catalysis. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards specific molecular targets. The pathways involved may include enzymatic reactions and receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Epicinchonine

Epicinchonine’s unique stereochemistry makes it a valuable compound in asymmetric synthesis and chiral catalysis. Its ability to form highly selective and enantioselective complexes distinguishes it from other similar compounds. Additionally, its use as an analytical standard in various research applications highlights its importance in scientific studies .

Properties

IUPAC Name

(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13?,14?,18?,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWYEUPVWOPIM-NAHPKXJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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